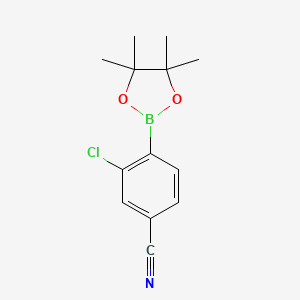

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.: 945391-06-0

Cat. No.: VC3002195

Molecular Formula: C13H15BClNO2

Molecular Weight: 263.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945391-06-0 |

|---|---|

| Molecular Formula | C13H15BClNO2 |

| Molecular Weight | 263.53 g/mol |

| IUPAC Name | 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7H,1-4H3 |

| Standard InChI Key | AGVDMZNQFRCYMD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)Cl |

Introduction

Chemical Structure and Properties

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is characterized by its specific molecular structure that incorporates multiple functional groups. The compound features a benzene ring with a chloro substituent at position 3, a pinacol boronic ester group at position 4, and a cyano group at position 1, creating a highly functionalized aromatic system.

Molecular Identification

The compound can be identified through several standard chemical identifiers as detailed in the table below:

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| CAS Number | 945391-06-0 |

| Molecular Formula | C₁₃H₁₅BClNO₂ |

| Molecular Weight | 263.53 g/mol |

| InChI | InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7H,1-4H3 |

| InChIKey | AGVDMZNQFRCYMD-UHFFFAOYSA-N |

The molecular structure contains a benzonitrile core with the chlorine atom and pinacol boronic ester group positioned in a manner that creates a unique electronic environment, influencing its reactivity patterns . The tetramethyl-1,3,2-dioxaborolane group (pinacol boronic ester) provides stability to the boronic acid functionality while maintaining sufficient reactivity for synthetic applications.

Structural Features

The structural arrangement of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile presents several notable features:

-

The cyano group (-CN) is a strong electron-withdrawing group that influences the electronic distribution across the aromatic ring.

-

The chloro substituent provides an electron-withdrawing effect through induction and potential resonance effects.

-

The pinacol boronic ester group represents a protected form of boronic acid, which is crucial for stability while maintaining synthetic utility.

This combination of functional groups creates a molecule with distinct reactivity patterns, particularly suited for cross-coupling reactions where the boronic ester serves as a nucleophilic partner. The specific positioning of these groups at positions 3 and 4 on the benzene ring affects the electronic character of the molecule, differentiating it from its isomeric counterparts.

Physical Properties and Characterization

The physical properties of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are important considerations for both research applications and handling procedures. While comprehensive physical property data is limited in available literature, key characteristics can be inferred from similar compounds and reported information.

| Hazard Type | Classification |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| H302: Harmful if swallowed (additional hazard noted in some sources) | |

| Hazard Pictogram | Warning symbol |

These hazard classifications indicate that the compound poses moderate health hazards primarily through irritation of skin, eyes, and respiratory system, with potential harm if ingested . The "Warning" signal word indicates a lower severity category compared to "Danger," though appropriate precautions remain essential.

| Precautionary Statement | Recommendation |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P405 | Store locked up |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

These precautionary measures highlight the importance of personal protective equipment, proper ventilation, and appropriate response procedures when working with this compound. Laboratory personnel should ensure adherence to these guidelines and consult the material safety data sheet (SDS) for comprehensive safety information.

| Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigeration) |

| Atmosphere | Inert atmosphere recommended |

| Shipping Condition | Room temperature |

| Other Considerations | Protect from moisture and air |

The recommendation for refrigerated storage (2-8°C) suggests potential sensitivity to thermal degradation, while the specification for an inert atmosphere indicates potential reactivity with atmospheric components, particularly oxygen or moisture . This is consistent with the general properties of many boronic esters, which can undergo slow oxidation or hydrolysis upon extended exposure to air and moisture.

| Supplier | Catalog/Product Number | Purity |

|---|---|---|

| MuseChem | L043798 | ≥95% |

| AOBChem | 32253 | 95% |

| BLDPharm | Not specified | Not specified |

| Parchem | Not specified | Not specified |

This availability from multiple sources suggests established synthetic routes and commercial interest in the compound, likely due to its utility in synthetic applications.

| Quantity | Approximate Price Range (USD) |

|---|---|

| 250mg | $61.00 |

| 500mg | $87.00 |

| 1g | $122.00 |

| 5g | $439.00 |

These pricing structures indicate the specialized nature of the compound, with economics of scale evident in the per-gram pricing at larger quantities. The pricing is consistent with specialty chemicals that require multi-step synthesis and purification procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume